molecular formula C9H12N2O2 B3352971 N-(6-methoxy-2-methylpyridin-3-yl)acetamide CAS No. 52090-65-0

N-(6-methoxy-2-methylpyridin-3-yl)acetamide

Cat. No.: B3352971
CAS No.: 52090-65-0
M. Wt: 180.2 g/mol
InChI Key: NLZCHLPNJUEAFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methoxy-2-methylpyridin-3-yl)acetamide is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.21 g/mol . It is characterized by the presence of a methoxy group and a methyl group attached to a pyridine ring, along with an acetamide functional group.

Preparation Methods

The synthesis of N-(6-methoxy-2-methylpyridin-3-yl)acetamide typically involves the reaction of 6-methoxy-2-methylpyridine with acetic anhydride in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the acetamide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(6-methoxy-2-methylpyridin-3-yl)acetamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

N-(6-methoxy-2-methylpyridin-3-yl)acetamide has various applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-methoxy-2-methylpyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the pyridine ring can influence its binding affinity and specificity. The acetamide group may also play a role in its biological activity by interacting with active sites on target proteins .

Comparison with Similar Compounds

N-(6-methoxy-2-methylpyridin-3-yl)acetamide can be compared with other pyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which can significantly impact its chemical behavior and applications.

Properties

IUPAC Name

N-(6-methoxy-2-methylpyridin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6-8(11-7(2)12)4-5-9(10-6)13-3/h4-5H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZCHLPNJUEAFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)OC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-methoxy-2-methylpyridin-3-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(6-methoxy-2-methylpyridin-3-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(6-methoxy-2-methylpyridin-3-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(6-methoxy-2-methylpyridin-3-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(6-methoxy-2-methylpyridin-3-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(6-methoxy-2-methylpyridin-3-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.